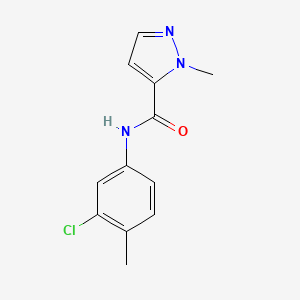
N-(3-chloro-4-methylphenyl)-2-methylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-methylpyrazole-3-carboxamide, commonly known as "CL-316,243," is a synthetic compound that belongs to the class of beta-3 adrenergic receptor agonists. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in various fields.
Wirkmechanismus
CL-316,243 acts as a selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the activation of protein kinase A (PKA) and the phosphorylation of various downstream targets, resulting in increased lipolysis and thermogenesis.
Biochemical and Physiological Effects:
CL-316,243 has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity in animal models of obesity and diabetes. It has also been shown to increase brown adipose tissue activity and induce browning of white adipose tissue, leading to increased thermogenesis and energy expenditure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CL-316,243 in lab experiments is its selectivity for the beta-3 adrenergic receptor, which allows for specific targeting of this receptor and its downstream signaling pathways. However, its use is limited by the fact that it is a synthetic compound and may not accurately reflect the physiological effects of endogenous beta-3 adrenergic receptor agonists.
Zukünftige Richtungen
There are several potential future directions for the use of CL-316,243 in scientific research. One area of interest is the development of novel therapeutics for obesity and diabetes based on the activation of the beta-3 adrenergic receptor. Another area of interest is the investigation of the role of brown adipose tissue and thermogenesis in metabolic diseases. Additionally, the development of more selective and potent beta-3 adrenergic receptor agonists may lead to improved therapeutic options for these conditions.
Synthesemethoden
The synthesis of CL-316,243 involves the reaction of 3-chloro-4-methylphenylhydrazine with 2-methyl-3-oxopentanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
CL-316,243 has been extensively studied for its potential applications in various fields such as obesity, diabetes, and cardiovascular diseases. It is primarily used as a research tool to study the beta-3 adrenergic receptor and its physiological effects. It has also been used in animal studies to investigate the role of brown adipose tissue in thermogenesis and energy expenditure.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-4-9(7-10(8)13)15-12(17)11-5-6-14-16(11)2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYDABLLKCGQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


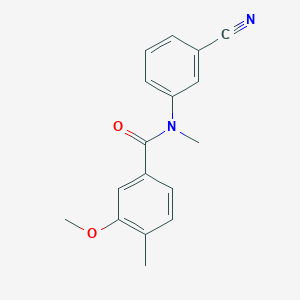
![(E)-N-[2-(4-prop-2-ynoxyphenyl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7528199.png)
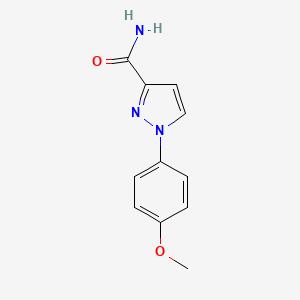
![[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone](/img/structure/B7528208.png)
![(E)-N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-N-prop-2-ynylprop-2-enamide](/img/structure/B7528214.png)
![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)
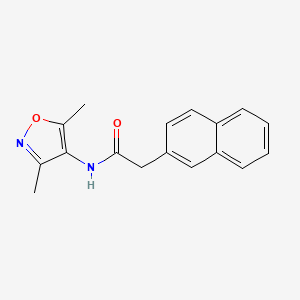
![3-(4-methoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7528250.png)

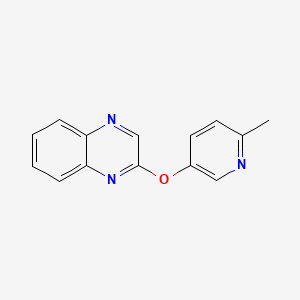
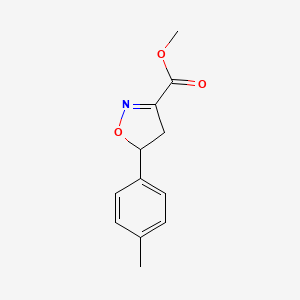

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)